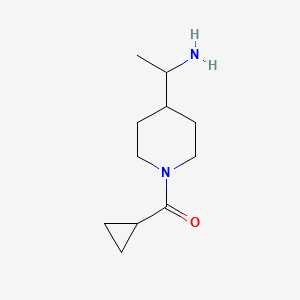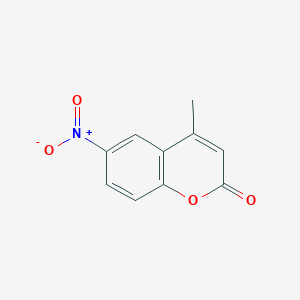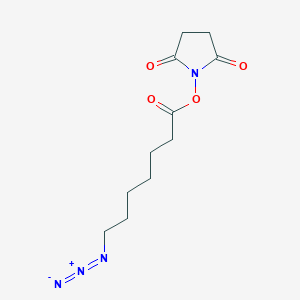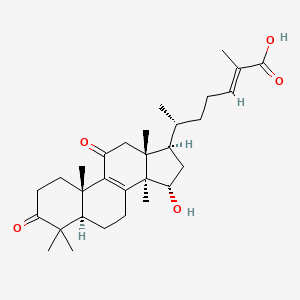
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline is a compound that combines the amino acid L-leucine with 4-hydroxy-L-proline, protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:
Protection of L-leucine: L-leucine is first protected with a Boc group to form Boc-L-leucine. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with 4-hydroxy-L-proline: The Boc-L-leucine is then coupled with 4-hydroxy-L-proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial reactors to protect L-leucine with Boc groups.
Efficient coupling: Employing high-efficiency coupling reagents and catalysts to ensure high yield and purity of the final product.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The hydroxyl group on the proline moiety can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields L-leucyl-(4R)-4-hydroxy-L-proline.
Oxidized derivatives: Oxidation of the hydroxyl group forms ketones or aldehydes.
Substituted derivatives: Substitution reactions yield various functionalized derivatives.
Applications De Recherche Scientifique
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline can be compared with other similar compounds, such as:
1-(Boc-L-leucyl)-L-proline: Lacks the hydroxyl group, leading to different reactivity and applications.
1-(Boc-L-leucyl)-L-valine: Contains valine instead of proline, resulting in different structural and functional properties.
1-(Boc-L-leucyl)-L-isoleucine: Contains isoleucine, which affects its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.
Propriétés
Formule moléculaire |
C16H28N2O6 |
|---|---|
Poids moléculaire |
344.40 g/mol |
Nom IUPAC |
4-hydroxy-1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-9(2)6-11(17-15(23)24-16(3,4)5)13(20)18-8-10(19)7-12(18)14(21)22/h9-12,19H,6-8H2,1-5H3,(H,17,23)(H,21,22) |
Clé InChI |
YHUBPYDZOGOYCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)

![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)




![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)

![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)



